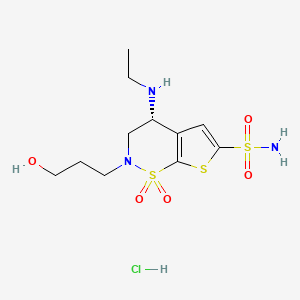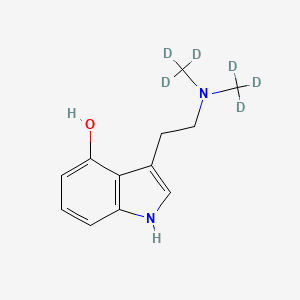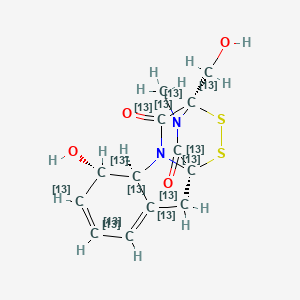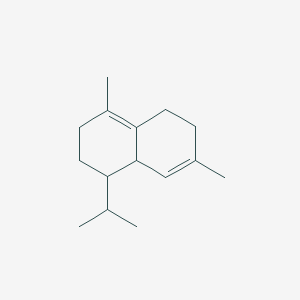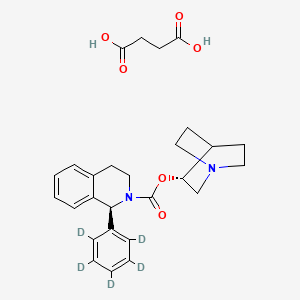
Solifenacin-d5 (succinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solifenacin-d5 (succinate) is a deuterated form of solifenacin succinate, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium atoms in solifenacin-d5 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Solifenacin succinate is known for its ability to reduce urinary urgency, frequency, and incontinence by relaxing the bladder muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of solifenacin-d5 (succinate) involves multiple steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:
Formation of the deuterated isoquinoline derivative: This involves the reaction of deuterated benzylamine with a suitable precursor to form the deuterated isoquinoline.
Coupling with tropane derivative: The deuterated isoquinoline is then coupled with a tropane derivative under specific conditions to form the deuterated solifenacin.
Formation of solifenacin-d5 (succinate): The final step involves the reaction of deuterated solifenacin with succinic acid to form solifenacin-d5 (succinate) with high purity and yield
Industrial Production Methods
Industrial production of solifenacin-d5 (succinate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Solifenacin-d5 (succinate) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Solifenacin-d5 (succinate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of solifenacin in various formulations.
Biology: Studied for its effects on muscarinic receptors in cellular and molecular biology research.
Medicine: Investigated for its therapeutic potential in treating overactive bladder and other urinary disorders.
Industry: Used in the development and quality control of pharmaceutical formulations containing solifenacin
Mechanism of Action
Solifenacin-d5 (succinate) exerts its effects by competitively antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the contraction of the detrusor muscle in the bladder, thereby reducing urinary urgency and frequency. The compound also has affinity for M1 and M2 receptors, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A non-selective muscarinic antagonist with similar therapeutic uses.
Darifenacin: A selective M3 receptor antagonist used for urinary incontinence
Uniqueness
Solifenacin-d5 (succinate) is unique due to its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to non-deuterated analogs .
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |
InChI Key |
RXZMMZZRUPYENV-BCZWPACGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


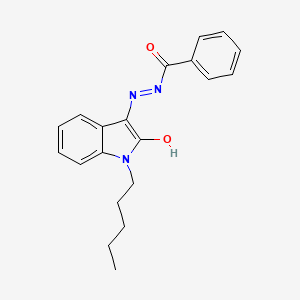
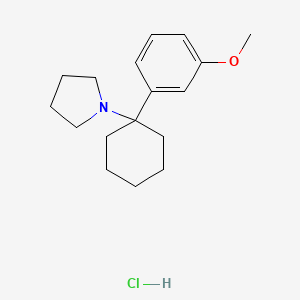
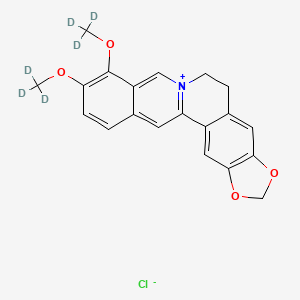
![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)

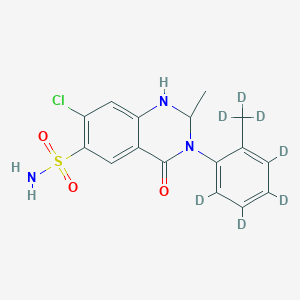
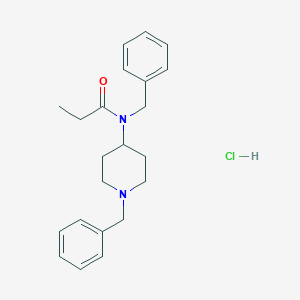

![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
